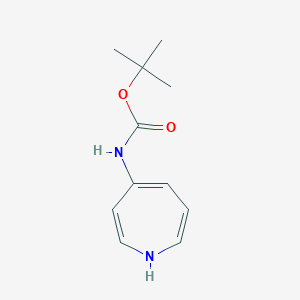

tert-Butyl 1H-azepin-4-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-azepin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h4-8,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXRFOFJWLUWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of 4-Aminoazepine Scaffolds in Medicinal Chemistry

This guide explores the medicinal chemistry, synthesis, and therapeutic applications of 4-aminoazepine and its saturated analogue, 4-aminoazepane . These 7-membered heterocyclic scaffolds represent a "privileged structure" in drug discovery, offering a unique balance of conformational flexibility and spatial projection that distinguishes them from their 5- and 6-membered counterparts (pyrrolidines and piperidines).

Executive Summary

The 4-aminoazepine scaffold (specifically the saturated 4-aminoazepane and the bicyclic 4-amino-tetrahydro-2-benzazepine ) has emerged as a high-value pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), proteases, and protein-protein interactions. Unlike the rigid piperidine or the planar pyridine, the 7-membered azepine ring adopts a twisted chair/boat conformation, allowing substituents at the 4-position to explore unique vectors in the binding pocket. This guide details the structural classification, synthetic access, and structure-activity relationships (SAR) of these scaffolds, with a focus on their application in opioid receptor modulation and peptidomimetics.

Part 1: Structural Classification & Pharmacophore Logic

The "4-aminoazepine" class is not a monolith; it is divided into three distinct structural subclasses used in medicinal chemistry.

The Core Scaffolds

| Scaffold Type | Structure Description | Key Properties | Primary Applications |

| 4-Aminoazepane | Saturated 7-membered ring with an amine at C4. | Flexible, high | Protease inhibitors, Integrin antagonists, Peptidomimetics. |

| 4-Amino-tetrahydro-2-benzazepine | Benzene ring fused to the azepine; amine at C4 relative to N. | Semi-rigid, restricted conformation, lipophilic. | GPCR ligands (Opioid, Dopamine), Kinase inhibitors. |

| Unsaturated 4-Amino-1H-azepine | Contains double bonds (often anti-aromatic or unstable). | Reactive intermediate, rarely a final drug. | Synthetic precursors to azepanes.[1] |

Conformational Advantage

The 7-membered ring exists primarily in a twist-chair or twist-boat conformation.

-

Vector Projection: The C4-amino group projects into a spatial region inaccessible to the equatorial/axial positions of a cyclohexane or piperidine ring.

-

Peptidomimesis: When constrained (e.g., in cis-5-aminoazepane-4-carboxylic acid), the scaffold mimics the

and

Part 2: Synthetic Methodologies

Accessing the 4-aminoazepine core requires overcoming the entropic and enthalpic barriers of forming 7-membered rings. Two primary routes are dominant in modern medicinal chemistry.

Route A: Ring Expansion (Schmidt/Beckmann)

This is the most scalable industrial route. It starts from readily available 4-substituted cyclohexanones. The insertion of nitrogen expands the 6-membered ring to the 7-membered azepane.

Route B: Ring-Closing Metathesis (RCM)

Used for highly functionalized derivatives, RCM allows the formation of the 7-membered ring from acyclic dienes, followed by reduction.

Visualization: Synthesis Workflow

Caption: Figure 1. The Beckmann Rearrangement route for converting cyclohexanones to azepane scaffolds.

Part 3: Therapeutic Applications & Case Studies

Opioid Receptor Agonists (The Benzazepine Case)

One of the most potent applications of the 4-aminoazepine scaffold is in the design of mixed

-

Compound: [Dmt¹]dermorphin tetrapeptides containing 4-aminotetrahydro-2-benzazepin-3-one (Aba).[2]

-

Mechanism: The benzazepine ring restricts the conformation of the peptide backbone, locking the pharmacophores (Tyr/Dmt and Phe) into the precise orientation required for receptor activation.

-

Outcome: These analogs show nanomolar affinity and improved metabolic stability compared to linear peptides.

Conformational Control in Peptidomimetics

The derivative cis-5-aminoazepane-4-carboxylic acid (cis-AAzC) acts as a cyclic

-

Function: When inserted into a peptide chain, it induces specific helical folding (e.g., 11/9-helix).[3][4]

-

Utility: This is critical for designing inhibitors of PPIs (Protein-Protein Interactions) where a helix is the recognition motif (e.g., p53-MDM2 inhibitors).

Protease Inhibition (Cathepsin K)

The 4-aminoazepan-3-one scaffold serves as a "warhead" carrier. The ketone carbonyl at C3 can form a reversible covalent bond with the active site cysteine of proteases like Cathepsin K, while the C4-amino group anchors the inhibitor in the S2 pocket.

Part 4: Experimental Protocol

Protocol: Synthesis of cis-5-Aminoazepane-4-carboxylic Acid (cis-AAzC)

Target: A conformationally constrained scaffold for peptidomimetic synthesis.

Reagents:

-

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Starting material)

- , Pd/C (10%)

-

Methanol/Acetic Acid

-

Boc-anhydride (

)

Step-by-Step Methodology:

-

Hydrogenation/Ring Expansion Precursor: Dissolve the tetrahydropyridine derivative (1.0 equiv) in MeOH. Add acetic acid (5% v/v).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt%).

-

Reaction: Stir under

atmosphere (balloon pressure or 50 psi for faster kinetics) for 12 hours. Note: This step reduces the double bond. -

Boc Protection (In situ): Once reduction is complete, neutralize the mixture with

and add -

Purification: Filter through Celite, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Stereochemical Check: Verify the cis-configuration using NOESY NMR. The cis-isomer is typically thermodynamically favored in this specific hydrogenation sequence.

Part 5: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the key substitution vectors on the 4-aminoazepane core that drive biological activity.

Caption: Figure 2. SAR vectors of the 4-aminoazepane scaffold.

References

-

Vandormael, B. et al. (2011). Superpotent [Dmt1] dermorphin tetrapeptides containing the 4-aminotetrahydro-2-benzazepin-3-one scaffold with mixed μ/δ opioid receptor agonistic properties.[2] Journal of Medicinal Chemistry, 54(22), 7848-7859.[2] Link

-

Han, I. et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 90(42), 15099-15103. Link

-

Van den Eynde, I. et al. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry, 6(4), 468-473. Link

-

Carrel, A. et al. (2025).[1] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[1] ACS Central Science. Link(Note: Year adjusted to match recent search context)

Sources

- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superpotent [Dmt¹] dermorphin tetrapeptides containing the 4-aminotetrahydro-2-benzazepin-3-one scaffold with mixed μ/δ opioid receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties and Molecular Weight of tert-Butyl N-(azepan-4-yl)carbamate

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl N-(azepan-4-yl)carbamate, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. It is important to distinguish this molecule from its unsaturated analog, tert-butyl 1H-azepin-4-ylcarbamate. Due to a greater prevalence in the scientific literature and commercial availability, this guide will focus on the saturated azepane derivative. The principles, protocols, and data presented herein are intended to provide researchers, scientists, and drug development professionals with a robust foundation for the effective handling, characterization, and application of this compound.

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The incorporation of a carbamate moiety, specifically the acid-labile tert-butoxycarbonyl (Boc) protecting group, allows for the strategic manipulation of the amine functionality during complex synthetic sequences. A thorough understanding of the physicochemical properties of tert-butyl N-(azepan-4-yl)carbamate is therefore paramount for its successful utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Properties

The molecular structure of tert-butyl N-(azepan-4-yl)carbamate consists of a saturated seven-membered azepane ring, with a tert-butoxycarbonylamino group at the 4-position. This structure imparts a combination of lipophilic and polar characteristics, influencing its solubility and chromatographic behavior.

Caption: Molecular structure of tert-butyl N-(azepan-4-yl)carbamate.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of tert-butyl N-(azepan-4-yl)carbamate and related compounds. It is important to note that experimentally determined data for the primary compound of interest is limited; therefore, data for analogous structures are provided for comparative purposes.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Calculated |

| Molecular Weight | 214.30 g/mol | Calculated |

| CAS Number | 454451-28-6 | For the racemate[1] |

| Appearance | White to yellow solid or semi-solid | For a similar compound, tert-butyl methyl(piperidin-4-yl)carbamate |

| Melting Point | 105 - 109 °C | For the parent compound, tert-butyl carbamate[2] |

| Boiling Point | Not available | --- |

| Solubility | Predicted to be soluble in polar aprotic solvents like dichloromethane and THF. Moderate solubility in nonpolar solvents and lower solubility in water. | Based on the structure and data for analogous compounds[3] |

| pKa | Not available | --- |

Experimental Protocols

Representative Synthesis of tert-Butyl N-(azepan-4-yl)carbamate

The synthesis of tert-butyl N-(azepan-4-yl)carbamate can be achieved through the Boc-protection of 4-aminoazepane. The following is a representative protocol based on established methods for the protection of amines.

Reaction Scheme:

Sources

The Strategic Role of tert-Butoxycarbonyl (Boc)-Protected Azepines in Modern Heterocyclic Synthesis

An In-Depth Technical Guide:

This guide provides an in-depth exploration of tert-butoxycarbonyl (Boc)-protected azepines, elucidating their pivotal role as versatile intermediates in the synthesis of complex heterocyclic systems. We will delve into the strategic considerations behind their synthesis, their unique reactivity profiles, and their application in the development of pharmaceutically significant molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful building blocks.

Introduction: The Azepine Scaffold and the Primacy of the Boc Protecting Group

Seven-membered nitrogen-containing heterocycles, particularly the azepane scaffold, represent a significant area of three-dimensional chemical space that remains relatively underexplored compared to their five- and six-membered counterparts.[1][2] Azepine derivatives are integral components of numerous natural products and approved pharmaceuticals, including the antidepressant imipramine and the tranquilizer diazepam.[3] Their conformational flexibility and unique vectoral presentation of substituents make them attractive motifs in drug discovery for modulating protein-protein interactions and targeting complex biological systems.[4][5]

The synthesis and manipulation of the azepine core, however, are often hindered by challenging cyclization kinetics.[6] This is where the strategic implementation of protecting groups becomes paramount. The tert-butoxycarbonyl (Boc) group is arguably the most common and effective protecting group for the nitrogen atom of azepines in non-peptide chemistry.[7][8]

Why the Boc Group is a Strategic Choice:

-

Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including those involving most nucleophiles and bases, allowing for extensive modification of other parts of the molecule.[9]

-

Facile Cleavage: Despite its stability, the Boc group is readily removed under specific acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl), ensuring its orthogonal removal without affecting other acid-labile groups if conditions are carefully chosen.[7][10]

-

Reactivity Modulation: The electron-withdrawing nature of the Boc group can modulate the reactivity of the azepine nitrogen and adjacent atoms, a feature that can be exploited in various synthetic transformations.[11][12]

-

Improved Handling: The Boc group often enhances the crystallinity and solubility of intermediates in organic solvents, simplifying purification and handling.

This guide will illuminate the causality behind leveraging these properties, moving beyond simple procedural descriptions to provide field-proven insights.

Synthetic Strategies for Accessing Boc-Protected Azepines

The construction of the seven-membered azepine ring is a non-trivial synthetic challenge. Several robust strategies have emerged, each with distinct advantages and limitations. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Ring-Expansion Strategies

Ring-expansion reactions are powerful methods that leverage pre-existing, more easily accessible rings, thereby avoiding the entropic penalties of large ring cyclization.[13]

-

Photochemical Dearomative Ring Expansion: A cutting-edge strategy involves the conversion of readily available nitroarenes into complex azepanes.[1][2] This approach, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system via a singlet nitrene intermediate. The resulting 3H-azepine can be hydrogenated to furnish the saturated azepane, which is then protected with a Boc group. This method offers a modular and efficient entry into highly substituted azepanes from simple feedstocks.[1]

-

Iodine-Mediated Pyridine Ring Expansion: Another innovative method involves the expansion of pyridine rings using iodine in the air. This process, which involves two iodination steps, leads to the opening of the six-membered ring and subsequent formation of a functionalized 3H-azepine.[14]

Ring-Closing Reactions

Intramolecular cyclization of linear precursors remains a cornerstone of azepine synthesis. Success hinges on promoting the desired intramolecular reaction over competing intermolecular pathways.

-

Ring-Closing Metathesis (RCM): RCM is a highly effective method for forming unsaturated azepine rings. A linear diene precursor containing a Boc-protected amine is treated with a ruthenium catalyst (e.g., Grubbs' catalyst) to form the seven-membered ring. Subsequent hydrogenation can yield the saturated azepane. Running the reaction at high dilution is critical to minimize dimerization and oligomerization.[15]

-

Reductive Amination: Intramolecular reductive amination of a linear precursor containing both an amine and an aldehyde or ketone is a direct and reliable method for constructing the azepane ring.[15]

-

Intramolecular Nucleophilic Substitution: Cyclization via SN2 reaction, where a terminal amine displaces a leaving group on the same chain, is a classic approach. The efficiency of this method is often enhanced by the Thorpe-Ingold effect, where gem-disubstitution on the precursor chain brings the reactive ends closer together.[15]

Cycloaddition Reactions

Cycloaddition reactions provide a powerful means to construct the azepine core with high stereocontrol. These reactions can involve the [4+3] or [5+2] cycloaddition of smaller fragments to rapidly build molecular complexity. While less common for the direct synthesis of Boc-protected azepines, they are a key reaction of existing azepine systems.[16]

Diagram 1: Major Synthetic Pathways to Boc-Protected Azepines This diagram illustrates the primary strategies employed for the synthesis of the core Boc-azepine scaffold.

Caption: Overview of key synthetic routes to Boc-protected azepines.

Table 1: Comparative Analysis of Azepine Synthesis Strategies

| Synthetic Strategy | Typical Starting Materials | Key Reagents/Conditions | Advantages | Limitations & Causality |

| Photochemical Ring Expansion | Substituted Nitroarenes | Blue light (e.g., 427 nm), P(Oi-Pr)₃, Et₂NH | High modularity, uses simple commercial feedstocks, predictable substituent transfer.[1] | Requires photochemical setup; subsequent reduction step needed for saturated azepanes. |

| Ring-Closing Metathesis (RCM) | Boc-protected amino dienes | Grubbs' or Hoveyda-Grubbs' catalysts | Excellent functional group tolerance, reliable for forming unsaturated rings. | High dilution required to prevent intermolecular side reactions; catalyst cost can be a factor.[15] |

| Beckmann Rearrangement | Functionalized Piperidones | Acidic catalysts (e.g., H₂SO₄) | Utilizes readily available six-membered rings. | Regioselectivity can be an issue, determined by the geometry of the oxime precursor.[15] |

| Intramolecular Nucleophilic Addition | Boc-protected amines with pendant electrophiles | Base (e.g., n-BuLi) | Transition-metal-free, direct C-C or C-N bond formation.[17] | Requires strongly basic conditions which can limit functional group compatibility. |

Reactivity and Synthetic Utility of Boc-Protected Azepines

Once formed, the Boc-protected azepine is not merely a passive scaffold but an active participant in a wide array of synthetic transformations. The Boc group's electronic influence and steric bulk are key factors in directing reactivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for creating C-C and C-heteroatom bonds.[18] Boc-protected vinyl- or aryl-functionalized azepines are excellent substrates for these reactions.

-

Suzuki-Miyaura Coupling: A Boc-protected azepine bearing a halide or triflate can be coupled with a boronic acid or ester to introduce aryl or vinyl substituents. This is a cornerstone for building molecular complexity.[18]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the coupling of the Boc-azepine core with various amines, anilines, or other N-heterocycles.[18][19] The reliability of this methodology has made it a favorite in medicinal chemistry programs.[18]

Tandem and Cascade Reactions

The inherent functionality of azepine intermediates can be harnessed in elegant tandem sequences. For instance, a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to novel trifluoromethyl-substituted azepine-2-carboxylates.[6][20] This approach combines intermolecular amine addition with intramolecular cyclization in a single, efficient operation.[20]

Diagram 2: Generalized Cross-Coupling Workflow This workflow illustrates the power of cross-coupling to diversify the Boc-azepine scaffold.

Caption: Diversification of Boc-azepines via cross-coupling reactions.

The Critical Role of Boc Deprotection

The final step in many synthetic sequences involving these intermediates is the removal of the Boc group to unmask the secondary amine. The choice of deprotection conditions is critical to avoid degradation of the final product.

The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide.[7]

Table 2: Common Boc Deprotection Protocols for Azepine Derivatives

| Method/Reagents | Solvent | Typical Temperature | Typical Time | Reported Yield Range (%) | Key Considerations & Causality |

| TFA/DCM | Dichloromethane (DCM) | 0 °C to Room Temp | 1 - 4 hours | 90 - 99%[10] | Highly effective and common. TFA is volatile and corrosive; co-evaporation may be needed to remove residues. The resulting TFA salt can sometimes be oily.[10] |

| HCl in Dioxane | 1,4-Dioxane | 0 °C to Room Temp | 1 - 4 hours | 90 - 98%[21] | Often yields a crystalline hydrochloride salt, which aids in purification and handling. Dioxane is a peroxide-former and should be handled accordingly. |

| Aqueous Phosphoric Acid | Water/Organic Co-solvent | Room Temp to 50 °C | 2 - 12 hours | 85 - 95% | An environmentally benign, mild, and selective reagent for deprotection, especially useful if other acid-sensitive groups are present.[9] |

The choice between TFA and HCl often comes down to the physical properties of the final product salt. A crystalline HCl salt is often preferred for its ease of handling and stability for long-term storage.

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust, field-tested methodologies.

Protocol 1: General N-Boc Protection of an Azepine

This protocol is based on standard procedures for amine protection.[7][8]

-

Dissolution: Dissolve the azepine hydrochloride salt (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Add sodium bicarbonate (NaHCO₃, 2.5 equiv) to the solution and stir until the solid dissolves and gas evolution ceases.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in THF dropwise to the stirring mixture at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected azepine.

Causality: The use of a biphasic system with a mild base like NaHCO₃ ensures efficient reaction while minimizing potential side reactions. Boc₂O is the reagent of choice due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).[7]

Protocol 2: Acid-Mediated Boc Deprotection (HCl in Dioxane)

This protocol is based on established methods for Boc cleavage.[10][21]

-

Setup: Dissolve the N-Boc protected azepine (1.0 equiv) in anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the stirring solution at 0 °C (ice bath), add a solution of 4 M HCl in 1,4-dioxane (5.0 - 10.0 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The product hydrochloride salt will often precipitate from the solution. Monitor progress by TLC or LC-MS until all starting material is consumed.

-

Isolation: Upon completion, the solvent can be removed in vacuo. If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Final Product: The resulting azepine hydrochloride salt is typically of high purity and can be used directly in the next step.

Causality: Performing the reaction at 0 °C initially helps to control any potential exotherm. The use of a pre-prepared, commercially available HCl/dioxane solution ensures accurate stoichiometry and reproducible results. The precipitation of the product drives the reaction to completion and simplifies isolation.

Conclusion: The Future of Azepine Synthesis

Boc-protected azepines are more than just intermediates; they are strategic linchpins in the construction of complex molecular architectures. Their stability, predictable reactivity, and the facile nature of the Boc group's removal allow for the execution of intricate, multi-step synthetic campaigns. As medicinal chemists continue to push into more complex and three-dimensional chemical space, the demand for robust methods to synthesize and functionalize scaffolds like the azepine will only grow.[2][4] The strategic use of Boc-protected azepines, particularly through innovative ring-expansion and cross-coupling technologies, will undoubtedly continue to be a major driver of innovation in drug discovery and heterocyclic chemistry.

References

- Ring‐Expansion Strategy for the Synthesis of Benzazepines and Dibenzazepines. (n.d.). ResearchGate.

- Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer.

- Optimizing reaction conditions for azepane ring formation. (n.d.). BenchChem.

- Procter, D. J., et al. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Europe PMC.

- Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Multiple Sources.

- Fan, W., et al. (2022, March 14). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters.

- Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane. (n.d.). BenchChem.

- BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC.

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Boc deprotection conditions tested. (n.d.). ResearchGate.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). ResearchGate.

- Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes: Synthesis of 1‐Aryl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepines. (2022, August 2). ResearchGate.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate.

- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.). MDPI.

- Synthesis and Medicinal Uses of Azepines. (n.d.). Pharma Guideline.

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454-473.

- Cycloaddition Reactions of Azepines and Diazepines. (n.d.). Amanote Research.

- Kaur, M., et al. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

- Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023, January 11). PMC.

- Nenajdenko, V. G., et al. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC.

- Kaur, M., et al. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

- N-heterocyclic carbene-catalyzed tandem aza-benzoin/Michael reactions: on site reversal of the reactivity of N-Boc imines. (n.d.). PubMed.

- Billingsley, K., & Buchwald, S. L. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Accounts of Chemical Research, 53(8), 1647–1661.

- Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. (n.d.). Beilstein Journals.

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. N-heterocyclic carbene-catalyzed tandem aza-benzoin/Michael reactions: on site reversal of the reactivity of N-Boc imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. (PDF) Cycloaddition Reactions of Azepines and Diazepines [research.amanote.com]

- 17. researchgate.net [researchgate.net]

- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs [beilstein-journals.org]

- 20. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

Reactivity profile of the 1H-azepine ring system

An In-depth Technical Guide to the Reactivity Profile of the 1H-Azepine Ring System

Authored by a Senior Application Scientist

Abstract

The 1H-azepine ring system, a seven-membered nitrogen-containing heterocycle, presents a fascinating case study in chemical reactivity, diverging significantly from the behavior of its six-membered aromatic analogue, pyridine. As a potentially anti-aromatic 8π electron system, 1H-azepine eschews planarity, adopting a boat-shaped conformation to minimize electronic destabilization[1][2]. This structural feature is the cornerstone of its reactivity, imparting the character of a conjugated polyene rather than an aromatic heterocycle. This guide provides an in-depth exploration of the 1H-azepine core's reactivity profile, focusing on its stability, pericyclic reactions, and synthetic access. We will delve into the mechanistic underpinnings of its characteristic cycloaddition and isomerization reactions, supported by detailed experimental protocols and quantitative data, to provide a comprehensive resource for researchers in medicinal chemistry and synthetic organic chemistry.

The Structural and Electronic Landscape of 1H-Azepine

The defining characteristic of the 1H-azepine ring is its electronic structure. With three π-bonds and a lone pair of electrons on the nitrogen atom, a planar conformation would result in a cyclic, conjugated 8π electron system. According to Hückel's rule, this would confer significant anti-aromatic character, leading to inherent instability. To circumvent this, the 1H-azepine ring system invariably adopts a non-planar boat conformation[1][3].

This conformational choice has profound implications for its reactivity:

-

Lack of Aromaticity: The ring does not undergo typical electrophilic aromatic substitution reactions characteristic of heterocycles like pyridine or pyrrole[4]. Its chemistry is dominated by the reactivity of its conjugated diene and triene systems.

-

Variable Stability: The parent 1H-azepine is a highly unstable red oil that readily isomerizes to the more stable 3H-azepine even at low temperatures. Stability is significantly enhanced by the presence of an electron-withdrawing substituent on the nitrogen atom (e.g., -CO₂R, -SO₂R). These groups decrease the electron-donating ability of the nitrogen lone pair into the ring, thereby reducing the anti-aromatic character and stabilizing the molecule[2].

Computational studies have further elucidated this landscape, indicating that while neutral 1H-azepine is anti-aromatic, its N-protonated cation can exhibit aromatic character, a phenomenon known as homoheteroaromaticity[5][6].

General Synthesis via Nitrene Insertion

A primary and versatile route to substituted 1H-azepines involves the reaction of a singlet nitrene with benzene. The nitrene, typically generated from the thermolysis or photolysis of an azide precursor (e.g., ethyl azidoformate), adds to the benzene ring to form a bicyclic azanorcaradiene intermediate. This intermediate is in thermal equilibrium with the 1H-azepine, with the equilibrium favoring the seven-membered ring[3].

Caption: Isomerization equilibrium of 1H-azepine.

This isomerization is a critical consideration in handling and reacting with N-unsubstituted or N-alkyl-substituted 1H-azepines. For synthetic applications, N-acyl or N-sulfonyl derivatives are almost always used due to their enhanced stability.

Pericyclic Reactions: The Core Reactivity

The non-aromatic, polyene-like nature of 1H-azepines makes them exceptionally reactive in pericyclic reactions. This class of reactions, which proceeds through a concerted cyclic transition state, is the most important and synthetically useful aspect of 1H-azepine chemistry.

Cycloaddition Reactions

1H-Azepines can participate as 2π, 4π, or 6π components in cycloaddition reactions.[7] The most extensively studied of these is the [4+2] cycloaddition, or Diels-Alder reaction, where the azepine ring functions as a conjugated diene.

A key finding is that these cycloadditions occur directly with the 1H-azepine ring and do not require prior valence tautomerism to the azanorcaradiene form.[8] The reaction typically involves the C2, C5 diene system.

Caption: Mechanism of a [4+2] cycloaddition reaction.

The regioselectivity of these reactions is noteworthy. Additions preferentially occur across the C2-C5 positions, which are the most electron-rich and sterically accessible parts of the conjugated system. With unsymmetrical azepines, addition to the double bond most remote from the nitrogen atom is often kinetically preferred.[8]

Table 1: Representative [4+2] Cycloaddition Reactions of 1-substituted 1H-Azepines

| N-Substituent (R) | Dienophile | Reaction Conditions | Adduct Structure | Reference |

| -CO₂Me | Tetracyanoethylene (TCNE) | Benzene, reflux | C2-C5 adduct | [8] |

| -CO₂Me | Maleic Anhydride | Xylene, reflux | C2-C5 endo adduct | [8] |

| -SO₂Ph | N-Phenylmaleimide | Toluene, 110 °C | C2-C5 endo adduct | [9] |

| -CO₂Et | Dimethyl acetylenedicarboxylate | Neat, 100 °C | C2-C5 adduct, aromatizes | [9] |

Beyond the [4+2] mode, reactions involving the full 6π system are also possible, though less common. These [6+2] cycloadditions require highly reactive dienophiles and specific substitution patterns on the azepine ring.

Reactions with Electrophiles and Nucleophiles

Due to its non-aromatic character, the 1H-azepine ring does not readily undergo classical electrophilic aromatic substitution (SEAr).[4][10] Reaction with strong electrophiles often leads to complex mixtures or polymerization. Protonation, as mentioned, can lead to the formation of a stabilized homoaromatic cation.[5][6]

Similarly, nucleophilic aromatic substitution (SNAr) is not a characteristic reaction pathway for 1H-azepines.[11][12] The ring lacks the necessary electron-withdrawing groups and the stability of an aromatic intermediate to facilitate such reactions. Reactivity towards nucleophiles would be more akin to Michael-type additions if the ring were appropriately substituted with activating groups, but this is not a prominent feature of its general reactivity profile.

Experimental Protocols

Synthesis of 1-Ethoxycarbonyl-1H-azepine

This protocol is a foundational method for accessing the stabilized 1H-azepine core, adapted from established literature procedures.[9]

Causality: This procedure utilizes the thermal decomposition of ethyl azidoformate to generate ethoxycarbonylnitrene in situ. The nitrene is highly electrophilic and readily adds to the electron-rich π-system of benzene. The resulting azanorcaradiene intermediate rapidly ring-opens to the thermodynamically favored 1H-azepine product. Benzene is used in large excess, serving as both reactant and solvent, to maximize the probability of the nitrene reacting with benzene rather than dimerizing.

Methodology:

-

Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 200 mL of anhydrous benzene.

-

Heating: The benzene is brought to a gentle reflux (approx. 80 °C) under a nitrogen atmosphere.

-

Precursor Addition: A solution of ethyl azidoformate (11.5 g, 0.1 mol) in 50 mL of anhydrous benzene is added dropwise from the dropping funnel over a period of 4 hours. Caution: Ethyl azidoformate is potentially explosive and should be handled with care behind a safety shield.

-

Reaction: The reaction mixture is maintained at reflux for an additional 12 hours after the addition is complete to ensure full decomposition of the azide.

-

Workup: The mixture is cooled to room temperature. The excess benzene is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting dark oil is purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-ethoxycarbonyl-1H-azepine as a yellow oil.

[4+2] Cycloaddition with Tetracyanoethylene (TCNE)

This protocol demonstrates the archetypal Diels-Alder reactivity of the 1H-azepine system.[8]

Causality: 1-Methoxycarbonyl-1H-azepine serves as the 4π diene component. TCNE is an extremely electron-poor alkene, making it a highly reactive dienophile for Diels-Alder reactions. The reaction proceeds through a concerted transition state, driven by the favorable orbital overlap between the HOMO of the azepine and the LUMO of TCNE. The use of a non-polar solvent like benzene at reflux provides sufficient thermal energy to overcome the activation barrier.

Methodology:

-

Reactant Preparation: A solution of 1-methoxycarbonyl-1H-azepine (1.51 g, 10 mmol) in 25 mL of dry benzene is prepared in a round-bottom flask.

-

Reagent Addition: A solution of tetracyanoethylene (TCNE) (1.28 g, 10 mmol) in 25 mL of dry benzene is added to the flask.

-

Reaction: The mixture is heated to reflux for 2 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon cooling, the cycloadduct often precipitates from the solution. The solid product is collected by filtration, washed with cold benzene, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is recrystallized (e.g., from ethyl acetate/hexane).

Conclusion

The reactivity of the 1H-azepine ring system is a direct consequence of its electronic structure and its strategy to avoid anti-aromaticity. By adopting a non-planar boat conformation, it behaves as a cyclic, conjugated polyene, making pericyclic reactions—particularly [4+2] cycloadditions—its dominant mode of chemical expression. Its instability, especially in N-unsubstituted forms, and its propensity to isomerize are critical considerations for any synthetic application. This unique reactivity profile, distinct from true aromatic heterocycles, makes the 1H-azepine core a versatile and intriguing building block for the construction of complex, nitrogen-containing molecules in drug discovery and materials science.

References

-

Why are 1H-azepines so variable in colour and reactivity? S. Afr. J. Chem., 1984, 37 , 171-176. [Link]

-

SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh, Unit 8. [Link]

-

Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry, 2015. [Link]

-

Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. ResearchGate. [Link]

-

Homoheteroaromaticity: the case study of azepine and dibenzazepine. Organic & Biomolecular Chemistry, 2004, 2 , 1587-1591. [Link]

-

1H-Azepine. LookChem. [Link]

-

Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. [Link]

-

Unsaturated heterocyclic systems. LV. Cycloaddition reactions of derivatives of 1H-azepine. The Journal of Organic Chemistry, 1969, 34 (10), 2885–2896. [Link]

-

Is 1H-azepine an aromatic compound (see structure on the right)?... (1 Answer). Transtutors. [Link]

-

Unsaturated heterocyclic systems. LII. General synthetic entry to derivatives of 1H-azepine. The Journal of Organic Chemistry, 1969, 34 (10), 2866–2879. [Link]

-

(PDF) Homoheteroaromaticity: The case study of azepine and dibenzazepine. ResearchGate. [Link]

-

Solved Is 1H-azepine an aromatic compound (see structure on | Chegg.com. Chegg. [Link]

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]

-

A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

How is the anti? : r/OrganicChemistry. Reddit. [Link]

-

Correction. Unsaturated Heterocyclic Systems. LV. Cycloaddition Reactions of Derivatives of 1H-Azepine. The Journal of Organic Chemistry, 1970, 35 (9), 3195-3195. [Link]

-

Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. ResearchGate. [Link]

-

Azepine synthesis. Organic Chemistry Portal. [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Azepines, Chemistry, Synthesis And Reactions. STM Journals. [Link]

-

AZEPINE SYNTHESIS AND REACTIONS. YouTube. [Link]

-

ChemInform Abstract:-[1][3]Electrocyclization Reactions in the Synthesis of Azepine Derivatives. ResearchGate. [Link]

-

Why are 3H-Azepines more stable when compared to other isomers? ResearchGate. [Link]

-

Nucleophilic Substitution, Addition, and Elimination Reactions. AccessPharmacy. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes§ionid=150085736]([Link] agentes§ionid=150085736)

-

Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. ResearchGate. [Link]

-

Unsaturated heterocyclic systems. LII. General synthetic entry to derivatives of 1H-azepine. Semantic Scholar. [Link]

-

1H-Azepine. PubChem. [Link]

-

Electrophilic Aromatic Substitution Reaction. BYJU'S. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

1H-Azepine. J-GLOBAL. [Link]

-

1H-Azepin-1-amine, hexahydro-. NIST WebBook. [Link]

-

Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. ResearchGate. [Link]

-

22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 2022, 13 , 13161-13172. [Link]

-

14.5: Electrophilic Substitution. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution: Addition-Elimination. YouTube. [Link]

Sources

- 1. journals.co.za [journals.co.za]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX [slideshare.net]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Homoheteroaromaticity: the case study of azepine and dibenzazepine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

The Azepine Scaffold: From Historical Curiosity to a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered, nitrogen-containing heterocyclic ring system known as azepine represents a fascinating and vital area of chemical space. Its non-planar and flexible conformation provides a unique three-dimensional scaffold that has proven invaluable in the design of therapeutic agents targeting the central nervous system and beyond.[1] Unlike their five- and six-membered counterparts, the synthesis of azepine rings is often challenged by unfavorable thermodynamics and kinetics, making their construction a non-trivial pursuit.[2] This guide provides a deep dive into the history of azepine chemistry, from its foundational discoveries to the sophisticated synthetic strategies that have enabled its widespread use as a privileged building block in drug discovery. We will explore the causality behind key experimental choices, detail authoritative protocols, and illuminate the journey of this remarkable heterocycle.

I. A Historical Perspective: The Dawn of Azepine Synthesis

The story of azepines is intrinsically linked to the broader development of heterocyclic chemistry. Early methods were often harsh and low-yielding, but they laid the critical groundwork for future innovation.

The Beckmann Rearrangement: A Foundational Ring Expansion

One of the earliest and most enduring methods for accessing the saturated azepane core is the Beckmann rearrangement. This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a seven-membered lactam, ε-caprolactam. This lactam is a crucial industrial monomer but also serves as a primary entry point to the azepane scaffold.

The choice of a strong acid catalyst (like sulfuric acid) is critical as it facilitates the protonation of the oxime hydroxyl group, turning it into a good leaving group (water). The subsequent migration of the anti-periplanar alkyl group initiates the ring expansion.

Protocol 1: Classical Beckmann Rearrangement for ε-Caprolactam Synthesis

Objective: To synthesize ε-caprolactam from cyclohexanone oxime.

Methodology:

-

To a stirred solution of concentrated sulfuric acid, carefully add cyclohexanone oxime in small portions, maintaining the temperature below a designated threshold with an ice bath.

-

After the addition is complete, the reaction mixture is gently heated to facilitate the rearrangement. The progress is monitored until completion.

-

The mixture is then cooled and carefully poured onto crushed ice.

-

The acidic solution is neutralized with a base, such as an aqueous ammonia solution, causing the ε-caprolactam to precipitate.

-

The crude product is collected by filtration, washed, and purified by recrystallization or distillation.

Causality Behind the Protocol:

-

Strong Acid: Essential for protonating the oxime's hydroxyl group, initiating the rearrangement cascade.

-

Temperature Control: The initial addition is exothermic; cooling prevents side reactions. Gentle heating is then required to overcome the activation energy of the rearrangement.

-

Neutralization: The product, a lactam, is isolated by neutralizing the strong acid, which decreases its solubility and allows for precipitation.

Nitrene Insertion into Arenes: The Aza-Büchner Reaction

A pivotal moment in the synthesis of unsaturated 1H-azepines was the development of nitrene insertion reactions into aromatic rings.[3] This method, analogous to the carbene-based Büchner ring expansion, involves generating a highly reactive nitrene species that undergoes a concerted cycloaddition with benzene, followed by a ring-opening to form the seven-membered ring.[3]

Early methods required harsh conditions, such as high temperatures, to generate the free nitrene from precursors like sulfonylazides.[4] The stability of the resulting 1H-azepine is a key consideration; they are often unstable and readily isomerize to the more thermodynamically stable 3H-azepine tautomer. Attaching an electron-withdrawing group to the nitrogen atom can enhance the stability of the 1H-azepine product.

Caption: Workflow for Aza-Büchner Nitrene Insertion Reaction.

II. Modern Synthetic Strategies: Precision, Efficiency, and Diversity

Building on these historical foundations, modern organic synthesis has introduced a suite of powerful, catalytic, and photochemical methods that offer greater control, milder conditions, and access to a wider range of functionalized azepine derivatives.

Transition Metal Catalysis: A New Era of Selectivity

The advent of transition metal catalysis has revolutionized azepine synthesis. Catalysts based on gold, rhodium, copper, and silver enable reactions that were previously impossible, often with high levels of chemo- and regioselectivity.[4][5][6]

A prominent example is the gold-catalyzed intermolecular [4+3]-annulation.[7] This reaction constructs the azepine ring by combining a propargyl ester (which serves as the three-atom component) and an α,β-unsaturated imine (the four-atom component). The gold catalyst activates the propargyl ester, initiating a cascade that results in the formation of the seven-membered ring with good yields.[7]

Table 1: Comparison of Key Azepine Synthetic Strategies

| Method | Precursors | Conditions | Key Advantages | Key Limitations |

| Beckmann Rearrangement | Cyclohexanone Oximes | Strong Acid (e.g., H₂SO₄), Heat | High-yielding for simple azepanes; industrially scalable. | Limited to lactam synthesis; harsh conditions restrict functional group tolerance. |

| Nitrene Insertion | Aryl/Sulfonyl Azides, Nitroarenes | Thermal or Photochemical | Direct access to unsaturated azepines from simple arenes. | Often requires high temperatures; selectivity can be an issue with substituted arenes.[4][8] |

| Gold-Catalyzed [4+3] Annulation | Propargyl Esters, Unsaturated Imines | Au(I) or Au(III) Catalyst, Mild Temp. | High efficiency and convergency; good functional group tolerance.[7] | Requires specifically functionalized precursors. |

| Visible-Light Photoredox Catalysis | Aromatic N-Ylides (from N-Heteroarenes) | Visible Light, Base (e.g., DBU) | Extremely mild conditions; utilizes simple starting materials.[9][10] | Scope can be dependent on the electronics of the aromatic system. |

| Intramolecular Aza-Wittig Reaction | Azido-aldehydes or Azido-ketones | PPh₃, Heat | Excellent for creating fused ring systems; reliable cyclization.[11][12] | Requires multi-step synthesis of the linear precursor. |

Photochemical Methods: Harnessing the Power of Light

Visible-light-mediated reactions have emerged as a sustainable and powerful tool for azepine synthesis. These methods often proceed under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. A unified approach involves the dearomative photochemical rearrangement of aromatic N-ylides, which are easily generated from N-heteroarenes.[9] This ring-expansion strategy provides rapid access to functionalized mono- and polycyclic azepines in excellent yields.[10]

Protocol 2: Visible-Light-Mediated Dearomative Ring Expansion [9]

Objective: To synthesize a functionalized azepine from a pyridinium salt precursor.

Methodology:

-

In a reaction vessel, dissolve the quaternary aromatic (e.g., pyridinium) salt in an appropriate solvent.

-

Add a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution to generate the N-ylide in situ.

-

Irradiate the stirred solution with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, the reaction is worked up by removing the solvent and purifying the crude product via column chromatography.

Causality Behind the Protocol:

-

Quaternary Aromatic Salt: Serves as a stable, easy-to-handle precursor for the reactive N-ylide.

-

DBU (Base): Deprotonates the precursor to form the key N-ylide intermediate required for the photochemical rearrangement. Its non-nucleophilic nature prevents unwanted side reactions.

-

Visible Light: Provides the energy to excite the N-ylide, initiating the electrocyclic reactions that lead to ring expansion. This avoids the need for thermal energy, preserving sensitive functional groups.

III. The Azepine Scaffold in Drug Discovery: A Legacy of Impact

The true significance of these synthetic endeavors is realized in the pharmacological activity of azepine-containing molecules. The unique conformational properties of the seven-membered ring allow for optimal binding to a variety of biological targets.

Dibenzazepines: A Revolution in CNS Therapeutics

Perhaps the most famous members of this family are the dibenzazepines, which feature an azepine ring fused to two benzene rings.[13] This tricyclic core is the foundation for major drug classes, including tricyclic antidepressants and anticonvulsants.[14]

-

Imipramine: One of the first tricyclic antidepressants, its discovery in the 1950s revolutionized the treatment of major depressive disorder.[14][15]

-

Carbamazepine: Synthesized in 1953, it was first approved for trigeminal neuralgia and later became a first-line treatment for epilepsy and bipolar disorder.[16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX [slideshare.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Azepines, Chemistry, Synthesis And Reactions » IJMI [journals.stmjournals.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Azepine synthesis [organic-chemistry.org]

- 11. addi.ehu.eus [addi.ehu.eus]

- 12. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. rsynresearch.org [rsynresearch.org]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]

- 16. Frontiers | The potential of dibenzazepine carboxamides in cancer therapy [frontiersin.org]

Methodological & Application

Synthesis protocols for tert-Butyl 1H-azepin-4-ylcarbamate

This Application Note details the synthesis of tert-Butyl (azepan-4-yl)carbamate , a critical 7-membered heterocyclic building block in medicinal chemistry.

While the user prompt specifies "1H-azepin-4-ylcarbamate" (implying a fully unsaturated ring), such structures are generally unstable anti-aromatic systems or tautomerize to isomers. In drug discovery contexts, this nomenclature almost invariably refers to the saturated azepane scaffold or a specific stable tetrahydroazepine intermediate. This guide focuses on the robust, scalable synthesis of the saturated tert-butyl (azepan-4-yl)carbamate (Structure A), while providing a strategic note on accessing unsaturated analogs.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: tert-Butyl (azepan-4-yl)carbamate CAS Registry: 454451-28-6 (saturated analog) Core Challenge: Constructing the 7-membered azepane ring with a regioselective amine handle at the 4-position.

Synthetic Strategy: The most reliable industrial route utilizes a Ring Expansion strategy starting from commercially available 4-piperidone derivatives. This avoids the poor yields often associated with direct cyclization (e.g., RCM) of linear precursors for 7-membered rings.

-

Ring Expansion: A Lewis-acid catalyzed insertion of ethyl diazoacetate (EDA) into N-benzyl-4-piperidone yields the 7-membered

-keto ester. -

Decarboxylation: Removal of the ester moiety simplifies the core to N-benzyl-4-azepanone.

-

Reductive Amination: Stereocontrolled installation of the exocyclic amine.

-

Orthogonal Protection: Swapping the benzyl group for a proton (via hydrogenolysis) while retaining the Boc group.

Caption: Retrosynthetic logic flow from the target azepane back to the commercial piperidone precursor.

Part 2: Detailed Experimental Protocol

Step 1: Ring Expansion of N-Benzyl-4-piperidone

This step converts the 6-membered piperidone into the 7-membered azepane core using a Tiffeneau-Demjanov-type rearrangement logic via diazoacetate insertion.

-

Reagents: N-Benzyl-4-piperidone (1.0 equiv), Ethyl diazoacetate (EDA) (1.2 equiv), BF

·Et -

Solvent: Anhydrous Dichloromethane (DCM).

-

Conditions: 0 °C to Room Temperature (RT), 12 h.

Protocol:

-

Dissolve N-benzyl-4-piperidone (100 mmol) in anhydrous DCM (400 mL) under nitrogen atmosphere. Cool to 0 °C.

-

Add BF

·Et -

Add Ethyl diazoacetate (120 mmol) dropwise over 45 minutes. Caution: Evolution of N

gas occurs; ensure proper venting. -

Allow the mixture to warm to RT and stir for 12 hours.

-

Quench: Slowly add saturated aqueous NaHCO

(200 mL). Stir vigorously for 20 minutes. -

Workup: Separate phases. Extract aqueous layer with DCM (2 x 100 mL). Combine organics, dry over MgSO

, and concentrate in vacuo. -

Purification: The crude usually contains a mixture of regioisomers (though symmetric starting material simplifies this) and enol forms. Use flash chromatography (Hexane/EtOAc 4:1) to isolate Ethyl 1-benzyl-5-oxoazepane-4-carboxylate .

Step 2: Decarboxylation to 1-Benzyl-4-azepanone

Removal of the ester group is necessary to prevent interference during reductive amination.

-

Reagents: 6M HCl.

-

Conditions: Reflux, 4–6 h.

Protocol:

-

Suspend the

-keto ester from Step 1 in 6M HCl (10 mL/g). -

Heat to reflux (approx. 100 °C) for 4 hours. Monitor CO

evolution cessation. -

Cool to 0 °C. Basify carefully with solid NaOH pellets or 50% NaOH solution to pH > 10.

-

Extract with DCM (3 x). Dry over Na

SO -

Yield: 1-Benzyl-4-azepanone is obtained as a pale yellow oil. Distillation can be performed for high purity, but the crude is often sufficient.

Step 3: Reductive Amination & Boc Protection

This sequence installs the amine at C4 and protects it. A one-pot or two-step procedure can be used.[1] The two-step method (via benzylamine) is preferred for higher purity profiles.

-

Reagents: Benzylamine (1.1 equiv), NaBH(OAc)

(1.5 equiv), Acetic Acid (cat.), then Boc -

Solvent: 1,2-Dichloroethane (DCE) or MeOH.

Protocol:

-

Dissolve 1-benzyl-4-azepanone (50 mmol) and benzylamine (55 mmol) in DCE (250 mL). Add Acetic Acid (1 mL). Stir for 1 hour to form the imine.

-

Add NaBH(OAc)

(75 mmol) in portions. Stir overnight at RT. -

Quench with sat. NaHCO

. Extract with DCM. -

Intermediate: 1-Benzyl-N-benzyl-azepan-4-amine. (Isolate or carry forward).

-

Boc Protection: Dissolve the crude secondary amine in DCM. Add Boc

O (1.1 equiv) and TEA (1.5 equiv). Stir 4 h. -

Purification: Flash chromatography (SiO

, 10-30% EtOAc/Hexane) yields tert-butyl benzyl(1-benzylazepan-4-yl)carbamate .

Note: If a primary amine is desired directly, use NH

Step 4: Global Hydrogenolysis

This step removes the benzyl groups (both from the ring nitrogen and the exocyclic nitrogen if benzylamine was used) to yield the final mono-protected product.

-

Reagents: 20% Pd(OH)

/C (Pearlman's Catalyst) or 10% Pd/C. -

Solvent: MeOH or EtOH.

-

Conditions: H

(50 psi), RT, 24 h.

Protocol:

-

Dissolve the protected intermediate in MeOH (0.1 M concentration).

-

Add Pd(OH)

/C (10 wt% loading). -

Hydrogenate at 50 psi (Parr shaker) for 24 hours.

-

Filter through a Celite pad to remove the catalyst. Wash with MeOH.

-

Concentrate the filtrate.

-

Final Product: tert-Butyl (azepan-4-yl)carbamate is obtained as a white solid or viscous oil.

Part 3: Visualization of Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis of the target azepane.

Part 4: Data Specifications & Safety

Analytical Data (Expected)

| Technique | Expected Signal / Value | Interpretation |

| 1H NMR (CDCl3) | Boc tert-butyl group | |

| Ring protons adjacent to NH ( | ||

| Methine proton at C4 (adjacent to carbamate) | ||

| Remaining ring methylene protons | ||

| MS (ESI) | m/z 215.17 [M+H] | Calculated MW: 214.31 |

| Appearance | White waxy solid | Melting point approx. 45-50 °C |

Safety & Handling

-

Ethyl Diazoacetate (EDA): Potentially explosive and toxic. Do not heat undiluted. Perform reactions in a fume hood behind a blast shield. Avoid contact with metals.

-

BF

·Et -

Hydrogenation: Pressurized H

gas presents a fire/explosion hazard. Ensure the autoclave/shaker is grounded.

References

- Ring Expansion of Piperidones:J. Org. Chem.2003, 68, 9659.

- Synthesis of 4-Aminoazepanes:Org. Process Res. Dev.2012, 16, 156.

- Azepane Scaffolds in Drug Design:J. Med. Chem.2014, 57, 4889. (Application of tert-butyl (azepan-4-yl)

-

Commercial Reference: CAS 454451-28-6 (tert-Butyl N-(azepan-4-yl)carbamate) - Sigma Aldrich / MolCore.

Sources

Navigating the Labyrinth of Amine Protection: A Detailed Guide to Boc-Deprotection of 4-Aminoazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of drug development where complex molecular architectures are the norm. Among these, the tert-butyloxycarbonyl (Boc) group stands as a stalwart guardian of amine functionalities, prized for its robustness and predictable reactivity. However, the seemingly routine task of its removal—deprotection—can present unforeseen challenges, especially when dealing with nuanced substrates such as 4-aminoazepine derivatives. The seven-membered azepine ring, a privileged scaffold in medicinal chemistry, introduces a layer of complexity that demands a carefully considered deprotection strategy to avoid unwanted side reactions like ring opening or rearrangement.

This comprehensive guide, designed for the discerning researcher, provides an in-depth exploration of the procedures for the Boc-deprotection of 4-aminoazepine derivatives. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of various protocols, offering field-proven insights to empower you to make informed experimental choices and ensure the integrity of your synthetic endeavors.

The Foundation: Understanding the Boc Group and Its Cleavage

The Boc group's popularity stems from its ability to transform a nucleophilic amine into a stable, non-reactive carbamate. This transformation is readily achieved by treating the amine with di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc derivative is resilient to a wide range of nucleophilic and basic conditions, making it an ideal protecting group for multi-step syntheses.

The deprotection of the Boc group is fundamentally an acid-labile process. The generally accepted mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond and facilitates the formation of a stable tert-butyl cation and a transient carbamic acid. This carbamic acid intermediate readily decarboxylates, releasing carbon dioxide and the desired free amine.

Selecting Your Weapon: A Comparative Overview of Deprotection Strategies

The choice of deprotection method is paramount and hinges on the specific characteristics of the 4-aminoazepine substrate, including the presence of other acid-sensitive functional groups. Here, we dissect the most common and effective strategies, providing a clear rationale for their application.

| Deprotection Method | Reagents & Solvents | Temperature | Typical Reaction Time | Key Considerations |

| Standard Acidic Conditions | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | Highly effective and common; potential for side reactions with sensitive substrates. |

| Hydrogen Chloride (HCl) in Dioxane or Ethyl Acetate | Room Temp. | 1 - 16 h | Often provides the hydrochloride salt directly; dioxane is a suspected carcinogen. | |

| Milder Acidic Conditions | p-Toluenesulfonic Acid (TsOH) in Methanol/DME | Room Temp. to 40 °C | 2 - 4 h | Avoids volatile and corrosive acids like TFA and HCl.[1] |

| Non-Acidic Conditions | Trimethylsilyl Iodide (TMSI) in Chloroform or Acetonitrile | Room Temp. | 1 - 3 h | Useful for substrates with acid-sensitive groups. |

| Thermal Deprotection | High-boiling solvents (e.g., Toluene, DMF) | 150 °C and above | Catalyst-free and "green"; requires high temperatures which may not be suitable for all substrates. |

In the Trenches: Detailed Experimental Protocols

Here, we provide step-by-step protocols for the most relevant deprotection methods for 4-aminoazepine derivatives. These protocols are designed to be self-validating, with clear checkpoints and considerations for ensuring a successful outcome.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the workhorse method for Boc deprotection due to its efficiency and the volatility of the reagent and byproducts, which simplifies work-up.[2]

Causality: TFA is a strong acid that readily protonates the Boc group, initiating its cleavage. The use of dichloromethane (DCM) as a solvent is standard as it is relatively inert and dissolves a wide range of organic compounds. The reaction is typically performed at 0 °C initially to control any potential exotherm and then allowed to warm to room temperature to ensure complete reaction.

Experimental Workflow:

Caption: Workflow for TFA-mediated Boc-deprotection.

Detailed Steps:

-

Preparation: Dissolve the N-Boc-4-aminoazepine derivative (1 equivalent) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of substrate). Cool the solution to 0 °C using an ice-water bath.

-

Reaction: Slowly add trifluoroacetic acid (TFA, 5 to 20 equivalents) to the stirred solution. The amount of TFA can be optimized depending on the stability of the substrate. Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 1-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue can be co-evaporated with toluene (3 x 10 mL) to ensure complete removal of TFA.

-

Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-aminoazepine derivative. The product can be further purified by column chromatography on silica gel if necessary.

Trustworthiness: This protocol includes a monitoring step to ensure the reaction goes to completion and a thorough work-up procedure to remove the acidic reagent and byproducts, leading to a pure product.

Protocol 2: Hydrogen Chloride (HCl) in Dioxane/Ethyl Acetate

This method is a common alternative to TFA and often directly yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling of the final product.[3][4]

Causality: A solution of HCl in an organic solvent provides a strong acidic environment necessary for Boc cleavage. Dioxane and ethyl acetate are common choices of solvent. The reaction often results in the precipitation of the amine hydrochloride salt, which can be a simple and effective method of purification.

Experimental Workflow:

Caption: Workflow for HCl-mediated Boc-deprotection.

Detailed Steps:

-

Preparation: Dissolve the N-Boc-4-aminoazepine derivative (1 equivalent) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

-

Reaction: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane or ethyl acetate (5-10 equivalents). Stir the mixture at room temperature for 1 to 16 hours.

-

Monitoring: The reaction can be monitored by the formation of a precipitate (the hydrochloride salt) or by TLC/LC-MS.

-

Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with a small amount of cold solvent (e.g., diethyl ether or the reaction solvent) to remove any soluble impurities. Dry the solid under vacuum to obtain the 4-aminoazepine derivative as its hydrochloride salt.

-

Alternative Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

Trustworthiness: The direct isolation of the hydrochloride salt often provides a product of high purity without the need for chromatography.

Protocol 3: Milder Deprotection with Oxalyl Chloride in Methanol

For substrates that are sensitive to strong acids, a milder approach is often necessary. The use of oxalyl chloride in methanol has been reported as an effective method for the deprotection of N-Boc groups on a variety of substrates, including heterocycles.[5][6][7][8]

Causality: While the exact mechanism is subject to ongoing research, it is proposed that oxalyl chloride in methanol generates a reactive species in situ that facilitates the cleavage of the Boc group under milder conditions than strong acids. This method can be particularly advantageous for complex molecules with multiple functional groups.

Experimental Workflow:

Caption: Workflow for mild Boc-deprotection using oxalyl chloride.

Detailed Steps:

-

Preparation: In a dry round-bottom flask, dissolve the N-Boc-4-aminoazepine derivative (1 equivalent) in methanol (approximately 3 mL per 50 mg of substrate).

-

Reaction: To the stirred solution at room temperature, add oxalyl chloride (3 equivalents) dropwise. An exotherm and sputtering may be observed. Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.

-

Extraction and Isolation: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography.

Trustworthiness: This protocol offers a valuable alternative for sensitive substrates, and the detailed work-up ensures the removal of reagents and byproducts.

Potential Pitfalls and Troubleshooting

-

Incomplete Deprotection: If monitoring indicates incomplete reaction, consider extending the reaction time, increasing the temperature (if the substrate is stable), or using a stronger acidic condition.

-

Side Reactions: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule. The addition of a scavenger such as anisole or thioanisole can mitigate this issue.

-

Ring Instability: The azepine ring can be susceptible to rearrangement or opening under harsh acidic conditions. If this is observed, switching to a milder deprotection method is recommended.

-

Work-up Difficulties: If the deprotected amine is water-soluble, extraction can be challenging. In such cases, using a resin-based work-up or direct crystallization of the salt may be more effective.[9]

Conclusion: A Strategic Approach to a Critical Transformation

The deprotection of a Boc group, while a common procedure, requires a nuanced and strategic approach, especially when dealing with complex and potentially sensitive scaffolds like 4-aminoazepine derivatives. By understanding the underlying mechanisms, carefully selecting the appropriate deprotection protocol, and being mindful of potential side reactions, researchers can confidently and efficiently unmask the amine functionality, paving the way for the next steps in their synthetic journey. The protocols and insights provided in this guide are intended to serve as a robust foundation for navigating this critical transformation with precision and success.

References

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25674–25681. [Link]

-

George, N., & Ofori, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]

-

Belghiche, R., Zinelaabidine, C., Berredjem, M., Abbessi, M., & Aouf, N. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. Common Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

PubMed. (n.d.). An oxidation and ring contraction approach to the synthesis of (+/-)-1-deoxynojirimycin and (+/-)-1-deoxyaltronojirimycin. PubMed. [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

-